Ravidasvir - 1242087-93-9

Ravidasvir

Catalog Number: EVT-508148
CAS Number: 1242087-93-9
Molecular Formula: C42H50N8O6
Molecular Weight: 762.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ravidasvir is under investigation in clinical trial NCT02961426 (Sofosbuvir Plus Ravidasvir for the Treatment of HCV Chronic Infection).
Overview

Ravidasvir is a novel compound developed as a therapeutic agent for the treatment of hepatitis C virus infections. It is classified as a pan-genotypic inhibitor of the hepatitis C virus non-structural protein 5A, which plays a critical role in viral replication and assembly. This compound has shown promise in clinical trials, demonstrating efficacy and safety when used in combination with other antiviral agents.

Source and Classification

Ravidasvir was discovered through a targeted drug discovery process aimed at developing effective treatments for hepatitis C. Its chemical classification falls under the category of benzimidazole derivatives, which are known for their antiviral properties. The compound is specifically designed to inhibit the activity of the hepatitis C virus by targeting its non-structural proteins.

Synthesis Analysis

The synthesis of ravidasvir involves several key steps that utilize various organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with specific precursors, including 6-acetylnaphthalene derivatives and trifluoromethanesulfonates.
  2. Solvents: Common solvents used in the synthesis include tetrahydrofuran, dioxane, and ethyl acetate, often in combination with water to facilitate the reaction.
  3. Reaction Conditions: The reactions are maintained at controlled temperatures (often around 25°C for initial steps and up to 90°C for later stages) to optimize yield and selectivity.
  4. Purification: After the reaction, purification steps involve washing with sodium bicarbonate solutions and other aqueous washes to remove byproducts, followed by vacuum distillation to isolate the desired product .
Molecular Structure Analysis

The molecular structure of ravidasvir can be described by its chemical formula and configuration. Ravidasvir's structure features a benzimidazole core with various functional groups that enhance its antiviral activity. The specific arrangement of atoms contributes to its ability to interact with viral proteins effectively.

  • Molecular Formula: C₁₅H₁₄F₃N₃O₃S
  • Molecular Weight: Approximately 355.34 g/mol
  • Structural Features: The presence of trifluoromethyl and sulfonate groups is critical for its biological activity.
Chemical Reactions Analysis

Ravidasvir undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Condensation Reactions: These reactions involve the formation of new carbon-carbon bonds between naphthalene derivatives and other reactants.
  2. Substitution Reactions: The introduction of halogen or boronic groups plays a significant role in modifying the reactivity of starting materials.
  3. Hydrolysis and Decomposition: Metabolic pathways in vivo may involve hydrolysis of certain functional groups, leading to active metabolites that contribute to its therapeutic effects .
Mechanism of Action

Ravidasvir exerts its antiviral effects primarily through inhibition of the hepatitis C virus non-structural protein 5A. This protein is essential for viral replication and assembly within host cells. By binding to this protein, ravidasvir disrupts the viral life cycle, preventing the virus from replicating effectively.

  • Inhibition Pathway: The compound inhibits RNA replication and reduces viral load in infected individuals.
  • Clinical Data: Clinical trials have demonstrated that ravidasvir, when combined with other direct-acting antiviral agents such as sofosbuvir or daclatasvir, significantly improves treatment outcomes for patients with chronic hepatitis C .
Physical and Chemical Properties Analysis

Ravidasvir possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which can affect bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical applications.
Applications

Ravidasvir's primary application lies in its use as an antiviral agent for treating hepatitis C infections. It has been incorporated into all-oral therapeutic regimens, demonstrating significant efficacy across various genotypes of the virus. Additionally, ongoing research explores its potential use in combination therapies for other viral infections or as part of broader antiviral strategies.

Pharmacological Mechanisms of Action in Hepatitis C Virus Inhibition

NS5A Protein Inhibition: Structural and Functional Insights

Ravidasvir hydrochloride (PPI-668 hydrochloride) is a potent pan-genotypic inhibitor targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral replication and assembly. NS5A exists in basally phosphorylated (p56) and hyperphosphorylated (p58) forms, with domain I (residues 1–213) serving as the primary target for Ravidasvir [5] [9]. Structural analyses reveal that Ravidasvir binds to the N-terminal domain of NS5A, inducing conformational changes that disrupt its functional dimerization. This binding occurs at a highly conserved cleft involving residues Pro31, Tyr93, and Leu153, which are critical for NS5A's structural integrity [5].

The inhibitor exhibits remarkable potency across HCV genotypes, with half-maximal effective concentration (EC₅₀) values of 0.01 nM for genotype 1b, 0.12 nM for genotype 1a, and 1.14 nM for genotype 3a replicons [9]. This broad genotypic coverage stems from Ravidasvir's unique molecular structure—a symmetrical dimeric scaffold with flexible linkers—enabling adaptable interactions with polymorphic NS5A variants [1]. Unlike first-generation NS5A inhibitors, Ravidasvir maintains efficacy against common resistance-conferring substitutions (e.g., Y93H in GT-3a) due to its high genetic barrier to resistance, requiring multiple concurrent mutations for viral escape [7] [9].

Table 1: Ravidasvir's Antiviral Potency Against HCV Genotypes

HCV GenotypeEC₅₀ (nM)Resistance Profile
1a0.12Low resistance emergence
1b0.01Minimal resistance
3a1.14Effective against Y93H
4<0.50High efficacy

Data derived from replicon assays [1] [9]

Synergistic Mechanisms in Combination Therapies

Ravidasvir demonstrates profound synergistic effects when paired with other direct-acting antivirals (DAAs), particularly the NS5B polymerase inhibitor sofosbuvir. This synergy arises from complementary blockade of distinct viral lifecycle stages: Ravidasvir inhibits NS5A-mediated viral replication and assembly, while sofosbuvir acts as a nucleoside analog that incorporates into nascent HCV RNA, causing chain termination [2] [4]. Pharmacokinetic studies in rat plasma confirm favorable co-administration profiles, with both drugs showing linear correlation over therapeutic ranges (Ravidasvir: 0.5–600 ng/mL; Sofosbuvir: 1–3000 ng/mL) without significant drug-drug interactions [6].

Clinical trials validate this mechanistic synergy. The STORM-C-1 phase 2/3 trial demonstrated 97% sustained virological response (SVR12) across 301 patients with diverse genotypes, including historically difficult-to-treat populations: cirrhotic patients (96% SVR12), genotype 3-infected patients (97% SVR12), and HIV-coinfected individuals (comparable SVR12 rates) [4]. This combination also shortens the time to viral load suppression, with >80% of non-cirrhotic patients achieving undetectable HCV RNA (<15 IU/mL) within four weeks [10].

Table 2: Clinical Efficacy of Ravidasvir-Based Combinations in Key Populations

Patient PopulationRegimenTreatment DurationSVR12 Rate (%)
Non-cirrhotic (All GTs)Ravidasvir + Sofosbuvir12 weeks97
Compensated cirrhosisRavidasvir + Sofosbuvir24 weeks96
Genotype 3 infectionRavidasvir + Sofosbuvir12–24 weeks97
HIV-coinfectedRavidasvir + Sofosbuvir12–24 weeks>95

Data from the STORM-C-1 trial [4]

Triple therapy with ritonavir-boosted danoprevir (NS3/4A protease inhibitor) and ribavirin further expands Ravidasvir's combinatorial utility. Pharmacokinetic analyses reveal that co-administration increases Ravidasvir's minimum plasma concentration (Cmin,ss) 2.92-fold and area under the curve (AUCτ) 1.99-fold, enhancing viral suppression without compromising tolerability [3]. This triple regimen achieves 99–100% SVR12 in genotype 1 patients, underscoring its role in addressing complex resistance scenarios [3] [7].

Role in Disrupting Viral Replication Complex Assembly

Ravidasvir exerts multifunctional disruption of the HCV replication complex (RC), a membranous web structure derived from the endoplasmic reticulum where viral RNA synthesis occurs. NS5A's oligomerization capacity is critical for RC formation, and Ravidasvir binding to domain I induces structural distortions that prevent proper NS5A dimerization [5] [9]. This disruption impairs the recruitment of other viral components (e.g., NS5B polymerase) and host factors (e.g., cyclophilin A) essential for replication [5].

Advanced imaging studies show that Ravidasvir triggers mislocalization of NS5A from perinuclear sites to diffuse cytoplasmic distributions, effectively dismantling the RC architecture [5]. Additionally, it interferes with NS5A's phosphorylation switch: by stabilizing the basally phosphorylated p56 form, Ravidasvir blocks the transition to hyperphosphorylated p58, which is required for virion assembly [1] [5]. This dual inhibition—suppressing RNA replication while preventing viral particle assembly—creates a biphasic antiviral effect that potently reduces viral loads.

Ravidasvir's impact extends to disrupting NS5A-host protein interactions. It inhibits NS5A's binding to human vesicle-associated membrane protein-associated protein (hVAP-A), a critical host factor for RC anchorage. This mechanism is particularly effective against genotype 3, where common resistance mutations like Y93H minimally affect Ravidasvir's binding affinity [5] [9]. Population pharmacokinetic analyses confirm consistent drug exposure in diverse patients, including those with compensated cirrhosis, ensuring robust RC disruption across clinical scenarios [8].

Table 3: Ravidasvir Hydrochloride Compound Profile

PropertyIdentifier
IUPAC NameNot specified in sources
SynonymsPPI-668 hydrochloride
CAS Number1303533-81-4
Molecular FormulaC₄₂H₅₂Cl₂N₈O₆
Molecular Weight835.82 g/mol
Mechanism of ActionHCV NS5A inhibitor
Primary TargetHepatitis C virus non-structural protein 5A
Clinical StatusApproved in Egypt, Malaysia; WHO Essential Medicine (2023)

Data consolidated from [1] [2] [9]

Properties

CAS Number

1242087-93-9

Product Name

Ravidasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C42H50N8O6

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1

InChI Key

LCHMHYPWGWYXEL-ZYADHFCISA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Synonyms

PPI-668
ravidasvi

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.